TRANS-4-METHOXYTETRAHYDROFURAN-3-OL
Description
Properties
IUPAC Name |
(3R,4R)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-5-3-8-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCNGHBRNGEKCO-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trans 4 Methoxytetrahydrofuran 3 Ol
Asymmetric Synthetic Approaches
The precise installation of the two stereocenters in TRANS-4-METHOXYTETRAHYDROFURAN-3-OL necessitates the use of asymmetric synthesis. These approaches aim to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.
Chemo- and Enantioselective Hydroboration-Oxidation Reactions
The hydroboration-oxidation of substituted 2,5-dihydrofurans is a powerful method for the synthesis of functionalized tetrahydrofurans. For the synthesis of this compound, the chemo- and enantioselective hydroboration-oxidation of a precursor like 3-methoxy-2,5-dihydrofuran offers a direct route. This two-step reaction first involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation to yield the alcohol. The use of chiral boranes or catalysts is crucial for achieving high enantioselectivity. The regioselectivity of the hydroboration is directed by the methoxy (B1213986) group, leading to the desired 3-hydroxy-4-methoxy substitution pattern.
Stereocontrolled Functionalization of Furan (B31954) Precursors
Furan and its derivatives serve as versatile starting materials for the synthesis of highly substituted tetrahydrofurans. A key strategy involves the stereocontrolled functionalization of a furan ring, followed by its reduction. For instance, a Diels-Alder reaction with a suitable dienophile can establish the initial stereochemistry, which is then carried through subsequent transformations. The synthesis of the lignan (B3055560) (±)-dihydrosesamin, which features a 2,3-trans-3,4-cis trisubstituted tetrahydrofuran (B95107) core, demonstrates that the stereochemistry of additions to 3-arylidene lactones is influenced by the substituent at the 5-position. rsc.org This principle can be applied to control the formation of the desired stereoisomer of 4-methoxytetrahydrofuran-3-ol (B14828570).
Biocatalytic Transformations and Chemoenzymatic Synthesis of Chiral Tetrahydrofurans
Biocatalysis has emerged as a green and efficient tool for the synthesis of chiral compounds. cymitquimica.com Enzymes, with their inherent stereoselectivity, can be employed for the asymmetric synthesis of this compound. A potential chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of a suitable precursor, or the stereoselective reduction of a ketone intermediate. For example, a key step in a chemoenzymatic approach for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines involves a one-pot ene reductase (ERED)/imine reductase (IRED) cascade. cymitquimica.com A similar enzymatic cascade could be envisioned for the synthesis of the target molecule.
Total Synthesis and Semisynthesis Strategies for Tetrahydrofuran Derivatives
Total synthesis and semisynthesis from readily available chiral starting materials are established strategies for accessing complex molecules like this compound.
Derivations from Carbohydrate Chirality Pools (e.g., D-Ribose, D-Glucose)
Carbohydrates such as D-Ribose and D-Glucose represent an abundant and inexpensive source of chirality. Their multiple stereocenters can be strategically manipulated to construct the tetrahydrofuran ring with the desired stereochemistry. A synthesis starting from a carbohydrate would involve a series of protection, deprotection, and functional group interconversion steps to transform the sugar scaffold into the target molecule. While specific syntheses of this compound from these sugars are not extensively documented in readily available literature, the general principles of carbohydrate chemistry provide a clear roadmap for such an endeavor.
Regioselective and Stereoselective Ring-Closing Approaches
The formation of the tetrahydrofuran ring through intramolecular cyclization is a common and effective strategy. The success of this approach hinges on the ability to control the regioselectivity and stereoselectivity of the ring-closing step.
A notable precursor that embodies the desired stereochemistry is (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 866594-60-7). cymitquimica.comchemicalbook.comhuarenchem.comhuarenchem.compharmacompass.comchemspider.com This bicyclic lactone, an impurity found in the production of the HIV protease inhibitor Darunavir, possesses the required trans relationship between the methoxy group and the oxygen of the lactone. chemicalbook.com The synthesis of this key intermediate has been reported via a three-step protocol.
The reduction of this methoxylactone intermediate would then lead to the formation of this compound. The choice of reducing agent would be critical to selectively reduce the lactone to the corresponding diol, which would then exist in equilibrium with the desired hemiacetal structure of the target molecule.
| Precursor | CAS Number | Key Transformation | Resulting Moiety |
| 3-methoxy-2,5-dihydrofuran | N/A | Chemo- and enantioselective hydroboration-oxidation | trans-4-methoxy-tetrahydrofuran-3-ol |
| Furan derivative | N/A | Stereocontrolled functionalization and reduction | Substituted tetrahydrofuran |
| Racemic precursor | N/A | Biocatalytic resolution/reduction | Enantiopure tetrahydrofuran derivative |
| D-Ribose / D-Glucose | 50-69-1 / 50-99-7 | Multi-step transformation | Chiral tetrahydrofuran derivative |
| (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one | 866594-60-7 | Lactone reduction | trans-4-methoxy-tetrahydrofuran-3-ol |
Electrochemical Methods for Tetrahydrofuran Annulation
Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods for the formation of heterocyclic compounds. These methods can often be performed under mild, ambient conditions without the need for stoichiometric chemical oxidants or reductants, proceeding instead through the direct addition or removal of electrons at an electrode surface.
For the synthesis of a substituted tetrahydrofuran ring, an electrochemical annulation approach could be envisioned. While specific examples for the direct synthesis of this compound via this method are not prominent, the electrochemical oxidative [4+2] annulation of alkenes provides a strong precedent. rsc.org In a hypothetical electrochemical approach to a tetrahydrofuran core, one might consider the anodic oxidation of a suitable precursor to generate a radical cation. This intermediate could then undergo an intramolecular cyclization. For instance, the oxidation of a homoallylic alcohol could initiate a cascade leading to the furan ring system.
General principles of electrochemistry in tetrahydrofuran (THF) as a solvent indicate that at high current densities, THF itself can decompose to form species like hydroxy-tetrahydrofuran. rijournals.com This suggests that the tetrahydrofuran ring is susceptible to electrochemical modification, and by extension, its formation could be achieved under controlled electrochemical conditions. The key challenges in developing a specific electrochemical annulation for this compound would include designing a suitable acyclic precursor and precisely controlling the electrode potential to favor the desired intramolecular cyclization and functionalization pathway over competing side reactions.
Control of Stereoisomeric Purity and Enantiomeric Excess
Achieving high stereoisomeric purity and enantiomeric excess is a critical challenge in modern organic synthesis, particularly for biologically active molecules where specific stereoisomers exhibit desired activities. researchgate.netorganic-chemistry.org The synthesis of this compound requires precise control over two stereocenters (at C3 and C4).
Several powerful strategies are employed for the stereoselective synthesis of substituted tetrahydrofurans:
Chiral Catalysis: Asymmetric catalysis is a cornerstone of enantioselective synthesis. Chiral Lewis acids or organocatalysts can be used to create a chiral environment around the reactants, influencing the transition state of the cyclization step to favor one enantiomer over the other. researchgate.net For instance, a chiral catalyst could be employed in a Prins-type cyclization or an intramolecular iodoetherification of an appropriately designed alkenyl alcohol precursor.
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. Syntheses often begin with a chiral pool starting material (e.g., a sugar or an amino acid) that already contains one or more of the desired stereocenters.
Diastereoselective Reactions: Reactions such as Sharpless asymmetric epoxidation or dihydroxylation can install hydroxyl groups with high stereocontrol. A subsequent intramolecular cyclization of the resulting polyol, often via an SN2 mechanism, can then form the tetrahydrofuran ring, transferring the stereochemistry from the acyclic precursor to the final product. The trans relationship between the hydroxyl and methoxy groups in the target molecule could be established by controlling the stereochemistry of an epoxide precursor and the regioselectivity of its ring-opening.
The general approach involves designing a synthesis where the key bond-forming and cyclization steps proceed with predictable and high stereoselectivity. This often involves the careful selection of reagents, catalysts, and reaction conditions to minimize the formation of undesired diastereomers and enantiomers.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is a crucial step in developing a viable synthetic route, aiming to maximize product yield while minimizing reaction time, cost, and the formation of impurities. This is a multifactorial process, and for a hypothetical synthesis of this compound, several key parameters would be systematically investigated.
A common approach to synthesis might involve the cyclization of a substituted 1,4-diol derivative. The optimization of such a reaction would typically involve the screening of various factors as illustrated in the hypothetical optimization table below.
Table 1: Hypothetical Optimization of a Key Cyclization Step
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (0.1) | Toluene | 110 | 12 | 45 |
| 2 | Sc(OTf)₃ (0.05) | Toluene | 110 | 12 | 62 |
| 3 | Sc(OTf)₃ (0.05) | Dichloromethane | 40 | 24 | 55 |
| 4 | Sc(OTf)₃ (0.05) | Acetonitrile | 80 | 18 | 71 |
| 5 | Sc(OTf)₃ (0.05) | Acetonitrile | 100 | 12 | 85 |
| 6 | Sc(OTf)₃ (0.1) | Acetonitrile | 100 | 12 | 84 |
| 7 | Hf(OTf)₄ (0.05) | Acetonitrile | 100 | 12 | 78 |
This table is a representative example of a typical optimization process and does not reflect actual experimental data for the target compound.
Key Optimization Parameters:
Catalyst: The choice and loading of the catalyst (e.g., Brønsted or Lewis acids) are critical. Screening various catalysts can reveal the most efficient promoter for the cyclization.
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.
Temperature: Reaction temperature affects the rate of reaction. An optimal temperature must be found that promotes the desired reaction without leading to decomposition or side products.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion without product degradation.
Concentration: The concentration of the substrate can influence reaction kinetics, particularly for intramolecular versus intermolecular pathways.
By systematically varying these parameters, a set of optimal conditions can be identified to provide the desired this compound in high yield and purity.
Molecular Structure, Conformation, and Spectroscopic Analysis of Trans 4 Methoxytetrahydrofuran 3 Ol
Spectroscopic Characterization Techniques for Structural Elucidation
The precise structure of trans-4-methoxy-tetrahydrofuran-3-ol is determined through a combination of advanced spectroscopic techniques. These methods provide definitive evidence for the molecular formula, connectivity, and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of cyclic compounds like trans-4-methoxy-tetrahydrofuran-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the tetrahydrofuran (B95107) ring are particularly diagnostic of the trans stereochemistry. The coupling constant (J-value) between the protons at C3 and C4 is expected to be relatively small, which is characteristic of a trans diaxial or diequatorial relationship in a five-membered ring. The specific chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the ring and the substituents.
The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each of the four carbon atoms of the tetrahydrofuran ring and the carbon of the methoxy (B1213986) group. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts for different stereoisomers, and by comparing these with experimental data, the correct stereochemical assignment can be made with high confidence. nih.gov
Table 1: Predicted ¹H NMR Data for trans-4-methoxy-tetrahydrofuran-3-ol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 3.6 - 3.8 | m | - |
| H-3 | 4.0 - 4.2 | m | J(H3,H4) = ~3-5 |
| H-4 | 3.4 - 3.6 | m | J(H4,H3) = ~3-5 |
| H-5 | 3.7 - 3.9 | m | - |
| OCH₃ | 3.3 - 3.4 | s | - |
Table 2: Predicted ¹³C NMR Data for trans-4-methoxy-tetrahydrofuran-3-ol
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~68-72 |
| C-3 | ~75-80 |
| C-4 | ~80-85 |
| C-5 | ~70-74 |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of trans-4-methoxy-tetrahydrofuran-3-ol, the most prominent absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether linkage in the tetrahydrofuran ring and the methoxy group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic ring protons are expected in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for trans-4-methoxy-tetrahydrofuran-3-ol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For trans-4-methoxy-tetrahydrofuran-3-ol (C₅H₁₀O₃), the molecular ion peak [M]⁺ would be observed at m/z 118.06299. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of a methoxy group (•OCH₃) or a water molecule (H₂O), providing further structural information.
Table 4: Expected Mass Spectrometry Data for trans-4-methoxy-tetrahydrofuran-3-ol
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M]⁺ | 118.0630 | Molecular Ion |
| [M - H₂O]⁺ | 100.0524 | Loss of water |
Conformational Analysis of Tetrahydrofuran Systems
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations to relieve ring strain.
The conformational landscape of a furanose ring is described by a pseudorotational itinerary. This concept describes the continuous puckering motion of the ring through a series of envelope (E) and twist (T) conformations. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific preferred conformations are dictated by the nature and position of the substituents on the ring. iupac.org
The presence of substituents on the tetrahydrofuran ring significantly influences its preferred conformation. The substituents, in this case, a hydroxyl and a methoxy group, will orient themselves to minimize steric interactions and electronic repulsions. For trans-4-methoxy-tetrahydrofuran-3-ol, the substituents will favor positions that are pseudo-equatorial to reduce steric hindrance. The trans configuration itself imposes constraints on the possible low-energy conformations. The anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of the C-O bond of the substituent, can also play a role in stabilizing certain conformations. The interplay of these steric and electronic effects determines the equilibrium between different envelope and twist forms of the ring.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry offers powerful tools to investigate the molecular structure, conformation, and electronic properties of complex molecules like trans-4-methoxytetrahydrofuran-3-ol. These methods provide insights that are often complementary to experimental data and can elucidate the fundamental principles governing the molecule's behavior.
Quantum Mechanical (QM) Calculations for Energetic and Structural Properties
Quantum mechanical (QM) calculations are instrumental in determining the geometric and energetic properties of different conformations of this compound. By solving the Schrödinger equation for the molecule, QM methods can predict key structural parameters and the relative stabilities of various conformers.
Computational studies on analogous substituted tetrahydrofuran systems, such as furanosides, have demonstrated the utility of QM methods in understanding their conformational preferences. For instance, density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize the geometries of different ring puckering and substituent orientations. These calculations can reveal the most stable conformers and the energy barriers between them.
For this compound, QM calculations would typically involve a systematic search of the conformational space by varying the ring pucker and the torsion angles of the methoxy and hydroxyl substituents. The results would provide a detailed potential energy surface, highlighting the low-energy conformations.
Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound
| Conformer | Ring Pucker | Methoxy Orientation | Hydroxyl Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (E) | Axial-like | Equatorial-like | 0.00 |
| 2 | Twist (T) | Axial-like | Equatorial-like | 1.2 |
| 3 | Envelope (E) | Equatorial-like | Axial-like | 2.5 |
| 4 | Twist (T) | Equatorial-like | Axial-like | 3.8 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted tetrahydrofurans. The actual values would require specific QM calculations for this molecule.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While QM calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the study of dynamic processes.
In the context of this compound, MD simulations, often performed in a solvent to mimic experimental conditions, can provide insights into the flexibility of the tetrahydrofuran ring and the rotational freedom of the substituents. researchgate.netosti.govresearchgate.net These simulations can reveal the populations of different conformers at a given temperature and the timescales of interconversion between them.
For example, MD simulations of methyl D-furanosides have been used to determine the equilibrium between different puckered forms of the furanose ring in solution. nih.gov Such studies on this compound would help in understanding how the interplay of intramolecular forces and interactions with the solvent dictates its conformational preferences.
Table 2: Representative Conformational Populations of a Substituted Tetrahydrofuran from MD Simulations
| Conformation Type | Population (%) | Average Lifetime (ps) |
| Envelope (E) | 65 | 50 |
| Twist (T) | 35 | 30 |
Note: This table represents typical data that can be obtained from MD simulations and is not specific to this compound.
Investigation of Anomeric and Exo-Anomeric Effects in Methoxy-Substituted Tetrahydrofurans
The presence of a methoxy group on the tetrahydrofuran ring introduces the possibility of stereoelectronic effects, namely the anomeric and exo-anomeric effects, which can significantly influence the molecule's conformation. wikipedia.orgrsc.org
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C5 in a furanoside) to adopt an axial orientation, which is counterintuitive from a steric hindrance perspective. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-O bond of the substituent. While this compound does not have a classic anomeric center at C2, analogous stereoelectronic interactions involving the ring oxygen and the C4-methoxy bond can still influence conformational stability.
The exo-anomeric effect pertains to the preferred orientation of the aglycone (the methoxy group in this case) around the C-O bond connecting it to the ring. wikipedia.org Ab initio calculations on 2-methoxytetrahydropyran (B1197970) have shown that the gauche conformation is stabilized by about 4 kcal/mol over the anti conformation due to hyperconjugative interactions. umn.edu Similar effects would be at play in this compound, governing the rotational preference of the methoxy group. Computational studies on furanosides have also been employed to quantify the strength of the anomeric and exo-anomeric effects. nih.gov
Table 3: Stabilizing Energy Contributions from Anomeric and Exo-Anomeric Effects in a Model Methoxy-Substituted Tetrahydrofuran
| Stereoelectronic Effect | Stabilizing Energy (kcal/mol) |
| Anomeric Effect (Axial vs. Equatorial) | 1.5 - 2.5 |
| Exo-Anomeric Effect (Gauche vs. Anti) | 3.0 - 4.0 |
Note: These values are typical ranges observed in related systems and serve as an illustration of the magnitude of these effects.
Derivatization and Chemical Reactivity of Trans 4 Methoxytetrahydrofuran 3 Ol
Transformations Involving the Hydroxyl Functionality
The secondary alcohol at the C-3 position is a key site for derivatization, readily undergoing reactions typical of hydroxyl groups.
Esterification and Etherification Reactions
The hydroxyl group of trans-4-methoxytetrahydrofuran-3-ol can be readily converted into esters and ethers. Esterification is a common transformation for hydroxyl-containing natural products and intermediates, often employed to modify polarity or to install a protecting group. sigmaaldrich.com This reaction typically involves the treatment of the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640) in the presence of an acid or base catalyst. While specific examples for the title compound are not prevalent in the literature, the general principles of esterification are well-established. sigmaaldrich.com For instance, esterification can be achieved using various reagents and catalysts, as detailed in the table below.
| Reagent/Catalyst System | Description |
| Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Fischer-Speier esterification, an equilibrium process. nih.gov |
| Acid chloride, Base (e.g., pyridine (B92270), triethylamine) | Forms an ester with the release of HCl, which is neutralized by the base. |
| Carboxylic anhydride, Base or Acid catalyst | A common method for forming acetate (B1210297) esters using acetic anhydride. |
| Dialkyl dicarbonates, Lewis acid (e.g., MgCl₂) | A mild method for esterification. |
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial for the success of this reaction.
Oxidation and Reduction Pathways
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-methoxytetrahydrofuran-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the oxidation of secondary alcohols to ketones are well-documented in organic synthesis. wikipedia.orggoogle.com
| Oxidizing Agent | Description |
| Chromium (VI) reagents (e.g., PCC, PDC) | Historically used, but their toxicity is a concern. google.com |
| Dess-Martin periodinane (DMP) | A mild and selective reagent for oxidizing alcohols to aldehydes or ketones. |
| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Another mild and widely used method. |
| TEMPO-based oxidations | Catalytic systems that are often considered "greener" alternatives. google.com |
Conversely, while the hydroxyl group is already in a reduced state, the tetrahydrofuran (B95107) ring system can be subject to reductive cleavage under certain conditions, though this is a less common transformation for this specific substrate.
Modifications at the Methoxy (B1213986) Group
The methoxy group at the C-4 position is generally less reactive than the hydroxyl group. However, it can undergo cleavage to yield the corresponding alcohol, a reaction known as demethylation. This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). wikipedia.org The demethylation of methoxy groups is a known strategy in natural product synthesis and medicinal chemistry to unmask a hydroxyl group. nih.gov
Regioselective and Stereoselective Functionalization of the Tetrahydrofuran Ring System
The tetrahydrofuran ring provides a scaffold for further functionalization. Reactions can be designed to proceed with high regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules with defined three-dimensional structures. wikipedia.orgnih.govmasterorganicchemistry.comkhanacademy.org
Regioselectivity refers to the preference of a reaction to occur at one position over another. khanacademy.org In the context of this compound, reactions could potentially be directed to the C-2, C-5, or even the C-3 or C-4 positions after initial derivatization. For example, the regioselective opening of a related epoxide can lead to the formation of a substituted tetrahydrofuran.
Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis. wikipedia.orgmasterorganicchemistry.com Reactions involving the chiral centers at C-3 and C-4 of the title compound can be influenced by the existing stereochemistry, leading to the formation of specific diastereomers. The synthesis of substituted tetrahydrofurans often relies on stereoselective methods to control the relative and absolute configuration of the newly formed stereocenters. nih.gov
Synthesis of Advanced Intermediates and Analogues (e.g., Amine Analogues)
This compound and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules, including advanced intermediates for pharmaceuticals. One important class of analogues are amine derivatives. The hydroxyl group can be converted to an amino group to produce trans-4-methoxy-3-aminotetrahydrofuran. This transformation can be achieved through a variety of synthetic routes, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., hydrazoic acid followed by reduction) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displacing it with an amine or an azide (B81097) followed by reduction. The synthesis of amino alcohols is a key step in the preparation of many biologically active compounds. orgsyn.org
Concluding Remarks and Prospective Research Avenues
Summary of Key Methodological Advancements
The synthesis of substituted tetrahydrofurans has been a major focus of organic chemistry, leading to a diverse toolbox of powerful reactions. These established methods provide a foundation for the prospective synthesis of trans-4-methoxytetrahydrofuran-3-ol. Key advancements can be categorized as follows:
Intramolecular Cyclization of Acyclic Precursors: This is a cornerstone of tetrahydrofuran (B95107) synthesis. The intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a leaving group (like a halide or sulfonate) is a classic and reliable method. nih.gov More advanced strategies include the cyclization of γ-hydroxy alkenes, which can be promoted by various reagents and catalysts. For instance, oxidative cyclization using reagents like m-CPBA on unsaturated alcohols can form the THF ring while installing an oxygen functionality. nih.gov Another powerful variant is the intramolecular hydroalkoxylation of γ- or δ-hydroxy olefins, which can be catalyzed by transition metals such as platinum, gold, or copper, often with high functional group tolerance. organic-chemistry.org
Epoxide Ring-Opening Reactions: The intramolecular opening of epoxides by a tethered alcohol is a widely used and stereospecific strategy for constructing tetrahydrofuran rings. nih.gov This approach is particularly relevant for synthesizing hydroxylated tetrahydrofurans. The stereochemistry of the starting epoxy alcohol directly translates to the product, offering excellent control. Related methods involve the reaction of epoxides with electron-rich alkenes, promoted by highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP), to generate functionalized tetrahydrofurans. mdpi.com
Cycloaddition and Annulation Reactions: [3+2] and [4+3] cycloaddition reactions represent highly convergent routes to substituted tetrahydrofurans, capable of generating multiple stereocenters in a single step. nih.gov Rhodium-catalyzed reactions of diazo compounds with aldehydes are a prime example of [3+2] cycloadditions. nih.gov More recently, iridium-catalyzed asymmetric deoxygenative [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes have emerged as a powerful, mild, and highly enantioselective method for accessing functionalized tetrahydrofurans.
Rearrangement and Ring Expansion/Contraction: Lewis acid-mediated rearrangements of acetals or dioxolanes can provide access to highly substituted tetrahydrofurans. nih.gov For example, the rearrangement of 1,3-dioxolan-4-ones has been shown to yield tetrahydrofuran products. nih.gov Photochemical ring expansion of smaller heterocycles like oxetanes offers a modern, metal-free approach to tetrahydrofuran synthesis under mild conditions. rsc.orgresearchgate.net
| Methodology | Description | Key Features |
|---|---|---|
| Intramolecular Cyclization | Cyclization of acyclic precursors like γ-hydroxy alkenes or alcohols with a tethered leaving group. | High functional group tolerance; stereocontrol from precursor. |
| Epoxide Ring-Opening | Intramolecular attack of a hydroxyl group on an epoxide ring. | Often highly stereospecific; provides access to hydroxylated THFs. |
| Cycloaddition Reactions | Convergent reactions (e.g., [3+2]) to form the ring system in one step. | High efficiency; generation of multiple stereocenters simultaneously. |
| Ring Expansion/Contraction | Rearrangement of smaller or larger rings (e.g., oxetanes, dioxepins) to form the THF core. | Access to unique substitution patterns; can be achieved photochemically. |
Unaddressed Challenges in Synthesis and Mechanistic Understanding
Despite the wealth of synthetic methods, the stereoselective synthesis of this compound presents specific, unaddressed challenges.
Diastereocontrol: The primary challenge lies in the simultaneous and selective installation of the hydroxyl group at C-3 and the methoxy (B1213986) group at C-4 with a trans relative stereochemistry. Many cyclization strategies, while controlling stereocenters relative to substituents at C-2 and C-5, may offer poor selectivity for the 3,4-substitution pattern. For example, in oxa-Michael additions or epoxide openings, achieving high trans-selectivity can be difficult and is highly dependent on the substrate, catalyst, and reaction conditions. Chelation control, which often favors cis products, must be overcome. nih.gov The development of a substrate-controlled or catalyst-controlled synthesis that reliably yields the trans isomer is a significant hurdle.
Mechanistic Ambiguity: The mechanisms of many tetrahydrofuran-forming reactions are still debated. For instance, photochemical ring expansions may proceed via diradical pathways, and understanding the factors that control stereoselectivity in these reactions is an area of active investigation. rsc.orgresearchgate.net Similarly, for Lewis acid-promoted cyclizations, the precise nature of the intermediate oxonium ions and the transition states leading to different diastereomers can be complex. nih.gov A detailed mechanistic understanding, often aided by computational studies, would be crucial for designing a rational synthesis of this compound. nih.gov
Emerging Research Directions in Tetrahydrofuran Chemistry
Future research concerning this compound will likely mirror emerging trends in the broader field of tetrahydrofuran chemistry.
Catalytic Asymmetric Synthesis: A primary goal would be the development of a catalytic, enantioselective synthesis of this molecule. This could involve organocatalysis or transition-metal catalysis to perform a key stereochemistry-defining step. For example, an asymmetric epoxidation of a methoxy-containing homoallylic alcohol, followed by a cyclization, could be a viable route. The use of modern dual-catalysis systems, such as combining photoredox and nickel catalysis for C(sp³)–H functionalization, could offer novel pathways to functionalize a pre-existing tetrahydrofuran ring at the C-4 position. organic-chemistry.orgrsc.org
Use as a Chiral Building Block: Assuming an efficient synthesis can be developed, this compound could be a valuable chiral building block. Its two distinct oxygen functionalities could be selectively modified. The hydroxyl group could be used for esterification or etherification, while the methoxy group remains stable, or vice-versa. This would allow for its incorporation into larger, more complex molecules, such as analogs of natural products or novel pharmaceutical agents. chemistryviews.org
Flow Chemistry and Automation: The application of continuous flow technology could enable a safer, more scalable, and efficient synthesis. Reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, can often be managed more effectively in a flow reactor.
Broader Impact on Organic Synthesis and Biomolecular Sciences
The development of a robust synthetic route to this compound would have an impact beyond the molecule itself.
Expansion of the Synthetic Toolbox: Successfully tackling the stereochemical challenges in synthesizing this target would provide valuable insights and new strategies applicable to other highly substituted oxygen heterocycles. The methods developed could be generalized to produce a library of related 3,4-functionalized tetrahydrofurans, expanding the toolbox available to synthetic chemists.
Medicinal Chemistry and Drug Discovery: The tetrahydrofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous drugs, including several potent HIV protease inhibitors like Darunavir. nih.gov The oxygen atoms of the THF ring are often crucial for establishing hydrogen-bonding interactions within enzyme active sites. nih.govrsc.org Access to novel, stereochemically defined building blocks like this compound would allow medicinal chemists to explore new chemical space, potentially leading to the discovery of new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.
Natural Product Synthesis: Substituted tetrahydrofurans are central components of many complex natural product families, including the polyether ionophores and annonaceous acetogenins. nih.govnih.gov Developing stereoselective routes to specific substitution patterns, such as the one present in this compound, is critical for the total synthesis of these biologically active molecules and their analogs.
Table of Mentioned Compounds
| Compound Name | CAS Number | Role/Context |
|---|---|---|
| This compound | 876026-49-2 sigmaaldrich.com | Primary subject of the article |
| Darunavir | 206361-99-1 | Example of an HIV protease inhibitor containing a THF motif |
| Hexafluoroisopropanol (HFIP) | 920-66-1 | Solvent/promoter for THF synthesis |
| m-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | Reagent for epoxidation/oxidative cyclization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-4-methoxytetrahydrofuran-3-ol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions of tetrahydrofuran derivatives. For example, the methoxy group can be introduced via nucleophilic attack on an activated tetrahydrofuran intermediate (e.g., epoxide or tosylate) under controlled conditions. Key parameters include solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and stoichiometric ratios of reagents. Catalytic bases like K₂CO₃ may enhance reaction efficiency . Optimization should prioritize purity via column chromatography or recrystallization, with yields monitored by GC-MS or HPLC.
Q. How is the stereochemistry and structural integrity of trans-4-methoxytetrahydrofuran-3-ol confirmed experimentally?
- Methodological Answer : Stereochemical confirmation requires chiral analytical techniques:
- NMR Spectroscopy : - and -NMR can identify diastereotopic protons and coupling constants indicative of the trans configuration.
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles.
- Polarimetry : Measures optical rotation to verify enantiomeric purity.
Cross-validation with computational methods (DFT) ensures structural assignments align with experimental data .
Q. What safety protocols are critical when handling trans-4-methoxytetrahydrofuran-3-ol in the laboratory?
- Methodological Answer : Use engineering controls (fume hoods, closed systems) to minimize inhalation or skin contact. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does trans-4-methoxytetrahydrofuran-3-ol interact with enzymatic targets, and what experimental designs validate these mechanisms?
- Methodological Answer : The hydroxyl and methoxy groups enable hydrogen bonding with active-site residues (e.g., serine hydrolases or kinases). To study interactions:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and enthalpy changes.
- Molecular Dynamics Simulations : Predicts binding poses and stability.
- Enzyme Inhibition Assays : Measure IC₅₀ values under varied pH and cofactor conditions.
Discrepancies in activity data may arise from solvent effects or protein conformational flexibility, requiring orthogonal assays (e.g., SPR vs. fluorescence quenching) .
Q. How should researchers resolve contradictions in reported bioactivity data for trans-4-methoxytetrahydrofuran-3-ol derivatives?
- Methodological Answer : Contradictions often stem from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:
- Replicate Studies : Repeat experiments under standardized protocols.
- Meta-Analysis : Pool data from multiple studies to identify trends.
- Error-Source Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent).
Statistical tools (ANOVA, Bayesian inference) help differentiate experimental noise from true mechanistic differences .
Q. What strategies optimize the regioselective functionalization of trans-4-methoxytetrahydrofuran-3-ol without compromising stereochemical integrity?
- Methodological Answer : Protecting group strategies (e.g., silyl ethers for hydroxyl protection) enable selective modification of the methoxy or hydroxyl groups. For example:
- Mitsunobu Reaction : Converts hydroxyl to ethers with retention of configuration.
- Oxidative Conditions : TEMPO/NaClO selectively oxidizes primary alcohols to carbonyls.
Monitor stereochemical fidelity via chiral HPLC at each step. Solvent choice (e.g., dichloromethane for low nucleophilicity) minimizes side reactions .
Q. How does the redox behavior of trans-4-methoxytetrahydrofuran-3-ol influence its stability in biological systems?
- Methodological Answer : The hydroxyl group participates in redox cycles, potentially generating reactive oxygen species (ROS). Assess stability via:
- Cyclic Voltammetry : Measures oxidation/reduction potentials.
- Accelerated Stability Testing : Expose the compound to light, heat, and O₂, analyzing degradation products via LC-MS.
- In Vitro ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell cultures.
Antioxidants (e.g., ascorbate) or structural modifications (e.g., methyl shielding) can mitigate instability .
Key Notes
- Data Validation : Cross-reference synthetic yields, spectral data, and bioactivity results with orthogonal methods to ensure reproducibility.
- Ethical Reporting : Disclose all reaction conditions and statistical thresholds in publications to minimize ambiguity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
